molecular formula C10H11F3N2O B14835086 5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine

5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B14835086
M. Wt: 232.20 g/mol
InChI Key: REVNOTLVCUGLLB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the cyclopropoxy group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C10H11F3N2O/c1-14-8-4-7(16-6-2-3-6)5-15-9(8)10(11,12)13/h4-6,14H,2-3H2,1H3

InChI Key

REVNOTLVCUGLLB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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